molecular formula C7H15NO2 B043313 N-(2-Hydroxypropyl)morpholine CAS No. 2109-66-2

N-(2-Hydroxypropyl)morpholine

Cat. No. B043313
CAS RN: 2109-66-2
M. Wt: 145.2 g/mol
InChI Key: YAXQOLYGKLGQKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including those related to N-(2-Hydroxypropyl)morpholine, often involves the reaction of amino alcohols with various reagents to introduce specific functional groups. For example, an efficient, stereoselective synthesis of trans-2,5-disubstituted morpholine derivatives has been reported, initiated by the reaction of enantiopure epoxides with amino alcohols, addressing regioselective hydroxyl activation and ring closure for alkyl substituents of different steric demands (Lanman & Myers, 2004).

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and varied. For example, the structure of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes with metals such as platinum and ruthenium have been characterized, revealing insights into the orientation of donor atoms and the geometry of the complexes formed (Singh et al., 2001).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, N-substituted O-(3-amino-2-hydroxypropyl)oximes of certain morpholine derivatives have shown a range of activities, including local anesthetic and platelet antiaggregating activities, highlighting the functional versatility of these compounds (Schenone et al., 1992).

Physical Properties Analysis

The physical properties of N-(2-Hydroxypropyl)morpholine and similar compounds depend on their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and for applications in various fields. For example, the synthesis and structural determination of related morpholine derivatives provide valuable information about their conformation, hydrogen-bonding patterns, and supramolecular interactions, which are crucial for predicting physical properties (Buu et al., 2019).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery :

    • Morpholine synthesis offers a versatile scaffold for drug discovery projects, known for its diverse biological activities and improved pharmacokinetic profile (Tzara, Xanthopoulos, & Kourounakis, 2020).
    • The morpholine ring serves as an essential building block in drug design, contributing to increased potency and desirable drug-like properties for various therapeutically related molecular targets (Kourounakis, Xanthopoulos, & Tzara, 2020).
  • Catalysis and Material Science :

  • Biochemical Studies :

    • Morpholine oxidation by Cytochrome P450 involves complex mechanisms, with the nitrogen in morpholine heterocycles facilitating hydrogen abstraction and cleavage of C-N bonds (Shaikh et al., 2009).
  • Pharmacology :

    • 2-(p-nitrophenyl)-substituted morpholines have been studied for their alpha-adrenergic-stimulating activity and their potential in potentiating norepinephrine responses (Balsamo et al., 1979).
  • Thermal and Mechanical Material Properties :

    • New polyurethane foams based on morpholine-2,3-dione derivatives exhibit high thermal stability and mechanical strength, suitable for use as heat-insulating materials up to 150°C (Zarzyka et al., 2018).
  • Synthesis and Structural Studies :

    • Studies on the synthesis of optically pure 3-hydroxymethylmorpholine building blocks and their sulfamidates have contributed to improving properties of pharmaceutical ingredients (Stojiljkovic et al., 2022).

Safety And Hazards

N-(2-Hydroxypropyl)morpholine is a combustible liquid that causes skin and eye irritation. It should be kept away from heat and sources of ignition. Contact with skin, eyes, and clothing should be avoided .

Future Directions

N-(2-Hydroxypropyl)morpholine is primarily used in laboratory research processes and pharmaceutical production processes . Its future directions could involve further exploration of its potential uses in organic synthesis and medicinal chemistry.

properties

IUPAC Name

1-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXQOLYGKLGQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883797
Record name 4-Morpholineethanol, .alpha.-methyl-
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxypropyl)morpholine

CAS RN

2109-66-2
Record name N-(2-Hydroxypropyl)morpholine
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Record name 4-Morpholineethanol, alpha-methyl-
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Record name 4-Morpholineethanol, .alpha.-methyl-
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Record name 4-Morpholineethanol, .alpha.-methyl-
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Record name 4-(2-hydroxypropyl)morpholine
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Synthesis routes and methods I

Procedure details

An amount, 871.2 grams, of morpholine (10 moles) and 580.8 grams of propylene oxide (10 moles) were mixed in a 2 liter flask and set aside for seven days at room temperature. At the end of this time, the solution was distilled under vacuum to give 1396.0 grams (96.1%) of N-(2-hydroxypropyl)-morpholine as a colorless oil, bp 63°-65° C. at 0.25 mm of Hg. Gas chromatographic analysis of the product showed the presence of only one compound which indicated no position isomer was formed. The identity of the product was confirmed by elemental analysis, calc. 57.9 C, 10.4 H, 9.65 N; found 57.5 C, 10.3 H, 9.5 N.
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
580.8 g
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Li, D Wang, J Wang, Y Nie - Desalination, 2022 - Elsevier
Efficient separation of organic compounds from the high salinity brines during the treatment of reverse osmosis concentrate (ROC) is highly desirable and also very challengeable for …
Number of citations: 2 www.sciencedirect.com
EJ Schwoegler, LU Berman - Corrosion, 1959 - meridian.allenpress.com
The Static Water Drop Test adapted to research methods has been utilized to evaluate the corrosion inhibiting ability of a number of heterocyclic nitrogen compounds. Most of these …
Number of citations: 7 meridian.allenpress.com
A Inada, T Takahashi, K Kumagai… - Industrial & …, 2019 - ACS Publications
To develop a forward osmosis (FO) process, selection of draw solutes (DSs) is a critical factor in determining water permeability of the process. In this search for novel high-performance …
Number of citations: 22 pubs.acs.org
EJ Schwoegler, LU Berman - 1954 - apps.dtic.mil
This project was undertaken to study the development of new inhibitors that may replace or supplement petroleum sulfonates. The work was done by the Organic Chemistry Section of …
Number of citations: 1 apps.dtic.mil
LU BERMAN - 1954 - apps.dtic.mil
This project was undertaken to study the development of new inhibitors that may replace or supplement petroleum sulfonates. The work was done by the Organic Chemistry Section of …
Number of citations: 0 apps.dtic.mil

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